![molecular formula C20H16FN5OS B2850564 N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-93-7](/img/structure/B2850564.png)

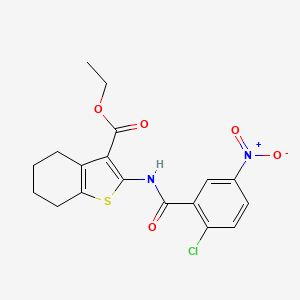

N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a chemical compound with the molecular formula C20H16FN5OS. Its average mass is 393.437 Da and its monoisotopic mass is 393.105957 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a triazolo[4,3-b]pyridazine ring, which is further substituted with a fluorophenyl group and a thioacetamide group . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications

Antifungal Applications

Triazole derivatives like the compound have been extensively studied for their antifungal properties. They are known to inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition can lead to the accumulation of toxic methylated sterol intermediates and cell death .

Anticancer Potential

The structural motif of triazolo[4,3-b]pyridazine is present in various compounds that exhibit anticancer activity. These compounds can interact with different cellular targets, including kinases, which are enzymes that regulate many aspects of cell growth and metabolism. By inhibiting these kinases, the compound may prevent the proliferation of cancer cells .

Antiviral Properties

Triazole derivatives have shown promise as antiviral agents. They can be designed to interfere with viral replication by targeting viral enzymes or proteins. For instance, they may inhibit the replication of RNA viruses by interfering with RNA polymerase or protease activities .

Anti-inflammatory and Analgesic Effects

The compound’s ability to modulate inflammatory pathways could be harnessed for the development of new anti-inflammatory and analgesic drugs. Triazole derivatives have been reported to reduce the production of pro-inflammatory cytokines and mediators, which could help in the treatment of chronic inflammatory diseases .

Antidepressant and Anxiolytic Uses

Some triazole derivatives have been found to possess central nervous system (CNS) activity, which could make them suitable for treating depression and anxiety. They may act on neurotransmitter systems, such as serotonin or dopamine, to exert their therapeutic effects .

Antihypertensive and Cardiovascular Applications

Triazole compounds have been explored for their potential to treat hypertension and other cardiovascular conditions. They may exert vasodilatory effects or act on specific receptors involved in blood pressure regulation .

Antidiabetic Activity

The structural diversity of triazole derivatives allows for the modulation of various enzymes and receptors involved in glucose metabolism. As such, they could be investigated for their utility in managing diabetes by influencing insulin release or insulin sensitivity .

Antimicrobial Efficacy

Beyond antifungal applications, triazole derivatives can also be effective against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains. They may work by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

properties

IUPAC Name |

N-benzyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS/c21-16-8-4-7-15(11-16)20-24-23-17-9-10-19(25-26(17)20)28-13-18(27)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYYTDJEEYPHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2850482.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2850483.png)

![N-(2,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2850484.png)

![1-[1-(2-Methoxyethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2850486.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2850490.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2850491.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2850492.png)

![Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850496.png)

![4-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2850498.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850499.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)